
2-(3-Methoxyphenyl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of thiazepine derivatives, which are of interest due to their potential pharmacological activities. For instance, the synthesis of "2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one" is achieved from bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester, aiming to develop a novel calcium channel antagonist . This process may offer insights into the synthetic pathways that could be adapted for the synthesis of "2-(3-Methoxyphenyl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone".
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, "1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea" was characterized by FT-IR, 1H-NMR, and mass spectrometry . Computational studies, including density functional theory (DFT), were also performed to understand the electronic properties and stability of the molecule . These methods could similarly be applied to determine the molecular structure and stability of "this compound".
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from computational studies. The compound "1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea" shows a chemical potential of -3.37 eV and a chemical hardness of -2.33 eV, indicating its reactivity profile . These properties, along with ionization potential and electron affinity, provide a basis for predicting how "this compound" might behave in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through experimental and theoretical approaches. The binding affinity of "1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea" to DNA was determined using molecular docking and UV-visible spectrophotometry, revealing a significant binding constant . Additionally, cytotoxicity assays against MCF-7 cell lines provided insights into the biological activity of the compound . These studies suggest methodologies for assessing the physical and chemical properties of "this compound", including its potential interactions with biological targets and its cytotoxic effects.
Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on the synthesis of conducting polymers using a derivative similar to the compound , highlighting the effects of substituents on their properties. This research sheds light on the electrical conductivity and thermal stability of polymers, which are crucial for applications in electronic devices and materials science (Pandule et al., 2014).
- Another research elaborated on the solvent effects on Co (II) complexes of a paeonol derivative, a compound structurally related to our compound of interest. The study provides insights into the molecular stability and configuration influenced by solvation, which is relevant for the development of metal-organic frameworks and catalysis applications (Patel et al., 2019).
Antimicrobial and Anticancer Activities
- Research into thiazoles and their fused derivatives, including the investigation of their antimicrobial activities, highlights the potential of such compounds in developing new antibiotics or agents against various bacterial and fungal pathogens (Wardkhan et al., 2008).
- The study on novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide demonstrated significant antioxidant and anticancer activities. Such research underscores the therapeutic potential of structurally similar compounds in treating oxidative stress-related diseases and cancer (Tumosienė et al., 2020).
Novel Synthetic Routes and Chemical Reactions
- Investigations into novel synthetic routes for the creation of phenyl-substituted pyridines and related heterocyclic compounds reveal the versatility of the compound's derivatives in synthesizing a wide array of biologically active molecules. This research is foundational for drug discovery and the development of new pharmaceuticals (Tyndall et al., 1988).
properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-23-18-7-4-6-16(12-18)13-19(22)21-10-5-11-24-15-17(21)14-20-8-2-3-9-20/h4,6-7,12,17H,2-3,5,8-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVNAMDZPERLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCCSCC2CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

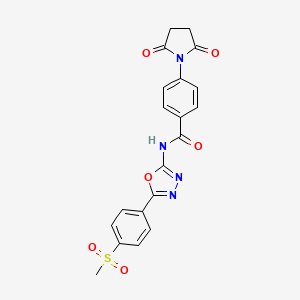
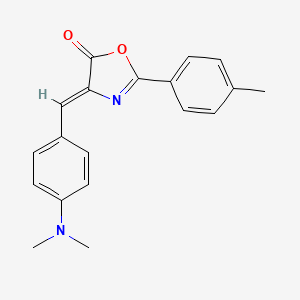

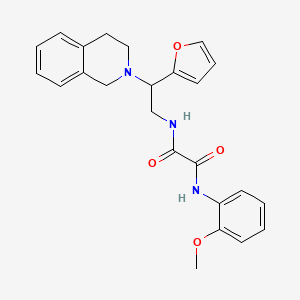
![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)
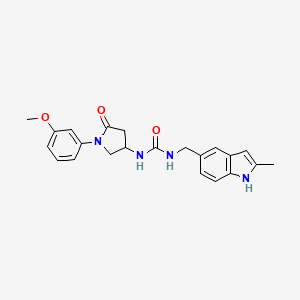
![N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide](/img/structure/B2529765.png)
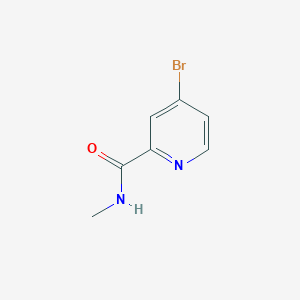
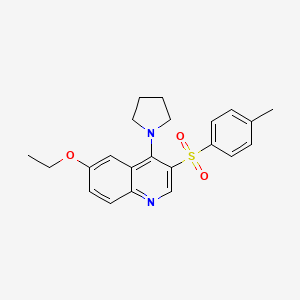
![7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)
